2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide is an organic compound with the molecular formula C12H10ClN3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pale yellow solid appearance and its solubility in organic solvents such as chloroform, dichloromethane, and methanol .
Preparation Methods
The synthesis of 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves a multi-step process. One common method includes the reaction of 2-chloro-4-methylpyridine with methylamine to form a methylamide intermediate. This intermediate is then reacted with nicotinoyl chloride to yield the final product[2][2]. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as phosphorus oxychloride, for several hours .
Chemical Reactions Analysis
2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide
- 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities .
Properties
CAS No. |
560091-54-5 |
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Molecular Formula |
C12H10ClN3O |
Molecular Weight |
247.68 g/mol |
IUPAC Name |
2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8-4-6-14-10(7-8)16-12(17)9-3-2-5-15-11(9)13/h2-7H,1H3,(H,14,16,17) |
InChI Key |
LIYKEFYLJCGLDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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